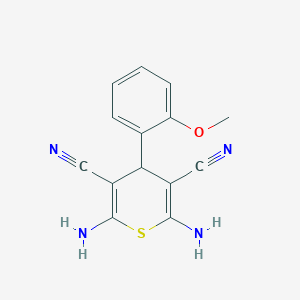

![molecular formula C15H13BrN2OS B5552670 N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

N-[(benzylamino)carbonothioyl]-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can vary based on the desired functional groups and structural configurations. For instance, Shiue et al. (2003) detailed the synthesis of a serotonin transporter imaging agent through a multi-step process involving the reaction of dibromonitrobenzene with thiobenzamide, followed by reduction and purification steps (Shiue, Fang, & Shiue, 2003). Another example is the synthesis of 2-(N-arylamino)benzothiazoles under solvent-free conditions using microwave irradiation, showcasing the adaptability of synthesis methods in creating complex amides and thioamides (Nahakpam, Chingakham, & Laitonjam, 2015).

Molecular Structure Analysis

The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, was extensively characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing a monoclinic space group with precise unit cell dimensions and a strong intramolecular hydrogen bond (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups. For instance, palladium-catalyzed reactions offer a pathway for direct arylation, demonstrating the compound's reactivity towards forming C-C bonds in the presence of catalytic systems (Chen, Bruneau, Dixneuf, & Doucet, 2013). Oxidative debenzylation reactions are another aspect, highlighting the compound's susceptibility to transformations under specific conditions (Moriyama, Nakamura, & Togo, 2014).

Applications De Recherche Scientifique

Synthetic Methodologies

The use of N-[(benzylamino)carbonothioyl]-2-bromobenzamide in synthetic chemistry involves innovative approaches such as carbene-catalyzed reactions, palladium-catalyzed amination, and oxidative cyclization. For instance, carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer processes represents a novel reaction mode for transforming benzyl bromides under mild conditions, facilitating direct coupling of electrophilic carbons (Li et al., 2016). Additionally, palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives showcase the versatility of palladium-catalyzed reactions in creating complex structures from simple starting materials (Mancuso et al., 2014).

Catalysis and Green Chemistry

Research has focused on the development of new catalytic systems and the promotion of green chemistry principles. Oxidative cyclization of thiobenzanilides to benzothiazoles using alternative electrophilic bromine sources under mild conditions exemplifies the search for greener and more efficient synthetic routes (Moghaddam & Boeini, 2005). Furthermore, the concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction in water underscores the industry's move towards more sustainable and environmentally friendly chemical processes (Wang et al., 2012).

Mechanistic Studies

Understanding the mechanisms underlying chemical reactions is crucial for the development of new synthetic methods. Mechanistic studies on the formation of compounds from thioureas reveal insights into the factors influencing the formation of benzamide and thiobenzamide derivatives, offering a theoretical foundation for the development of novel synthetic pathways (Laitonjam & Nahakpam, 2018).

Propriétés

IUPAC Name |

N-(benzylcarbamothioyl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZTFQQTSWZMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

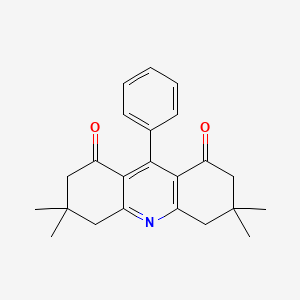

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)